molecular formula C27H36O8 B12421947 Prednicarbate-d3

Prednicarbate-d3

Cat. No.: B12421947
M. Wt: 491.6 g/mol
InChI Key: FNPXMHRZILFCKX-ZHBMTGJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prednicarbate-d3 (CAS: 73771-04-7-unlabelled), with a molecular formula of C27H33D3O8 and a molecular weight of 491.59 g/mol, is a deuterated analog of the topical corticosteroid Prednicarbate . This stable isotope-labeled compound is designed for use as an analytical standard in HPLC and other analytical techniques, aiding in quantitative mass spectrometry and drug metabolism studies . The parent compound, Prednicarbate, is a non-halogenated, double-ester glucocorticoid renowned for its high anti-inflammatory and antipruritic action alongside a favorable benefit-risk ratio . Its mechanism of action involves a specific influence on the cytokine network; research shows it effectively suppresses the synthesis of interleukin-1α (IL-1α) in keratinocytes (epidermal cells) to mitigate inflammation, while exhibiting a lower and more desirable antiproliferative effect on dermal fibroblasts compared to conventional glucocorticoids . This selective pharmacodynamic profile contributes to its low potential for causing skin atrophy, making it a subject of interest for studies on safer dermatological treatments . This compound serves as a critical reference material for researchers developing and validating assays for Prednicarbate and its metabolites . It is also vital for pharmaceutical R&D, particularly in investigating the pharmacokinetics and biodegradation pathways of the parent drug in various experimental models . This product is for research purposes only and is not intended for diagnostic or therapeutic applications. Handle with care and store refrigerated between 2-8°C .

Properties

Molecular Formula

C27H36O8

Molecular Weight

491.6 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuteriopropanoate

InChI

InChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1/i1D3

InChI Key

FNPXMHRZILFCKX-ZHBMTGJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC

Canonical SMILES

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC

Origin of Product

United States

Preparation Methods

Starting Material: Prednisolone-17,21-Diester Intermediates

The synthesis begins with prednisolone, which undergoes sequential esterification. For this compound, deuterated reagents are introduced at two stages:

  • 17α-Ethylcarbonate Formation :
    Prednisolone reacts with deuterated ethyl chloroformate (Cl-CO-O-CD₂CD₃) in anhydrous dichloromethane under nitrogen. Triethylamine catalyzes the reaction at 0–5°C, yielding prednisolone-17α-ethylcarbonate-d3.

    $$
    \text{Prednisolone} + \text{Cl-CO-O-CD}2\text{CD}3 \xrightarrow{\text{Et}_3\text{N}} \text{Prednisolone-17α-ethylcarbonate-d3} + \text{HCl}
    $$

  • 21-Propionate Esterification :
    The 21-hydroxyl group is acylated with propionyl chloride-d5 (CD₃CD₂COCl) in pyridine, introducing deuterium at the propionate methyl group.

    $$
    \text{Prednisolone-17α-ethylcarbonate-d3} + \text{CD}3\text{CD}2\text{COCl} \xrightarrow{\text{pyridine}} \text{this compound} + \text{HCl}
    $$

Reaction Optimization :

  • Temperature control (<10°C) prevents β-elimination of the 17α-side chain.
  • Anhydrous conditions and molecular sieves enhance esterification efficiency.

Alternative Route: Post-Synthetic Deuterium Exchange

Hydrogen-deuterium (H/D) exchange offers a supplementary method for deuteration:

  • Acidic Exchange :
    Prednicarbate is dissolved in deuterated methanol (CD₃OD) with DCl catalyst, enabling H/D exchange at acidic α-positions (e.g., C-21 propionate β-hydrogens).

  • Basic Exchange :
    Treatment with NaOD/D₂O at 50°C facilitates exchange at activated C-H bonds adjacent to ester carbonyls.

Limitations :

  • H/D exchange risks incomplete deuteration and isotopic scrambling.
  • Requires rigorous purification (e.g., HPLC) to achieve >99% isotopic purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Loss of proton signals at δ 1.25 (ethylcarbonate CH₃) and δ 1.05 (propionate CH₃), replaced by deuterium-induced signal suppression.
  • ¹³C NMR : Isotopic shifts of +0.3–0.5 ppm for carbons bonded to deuterium.

High-Resolution Mass Spectrometry (HRMS)

  • ESI-MS : this compound exhibits a molecular ion at m/z 513.2698 ([M+H]⁺, calculated for C₂₇H₃₃D₃O₈⁺), with a 3 Da shift from non-deuterated prednicarbate.

Isotopic Purity Assessment

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies deuterium incorporation using a calibration curve from mixtures of prednicarbate and this compound. Acceptable batches exhibit <1% non-deuterated contaminant.

Industrial-Scale Production Considerations

Emulsifiable Paste Formulation

Adapting methods from prednicarbate emulsifiable paste patents, deuterated formulations require:

  • Stabilizers : Polyethylene Glycol-7 stearate (2–5% w/w) prevents oil-water separation in high-temperature conditions (40–60°C).
  • Mixing Protocol : Homogenization at 500–1200 RPM ensures uniform particle distribution (<50 µm).

Table 1: Optimization of Mixing Speed for this compound Emulsifiable Paste

Mixing Speed (RPM) Particle Size (µm) Stability at 60°C (10 days)
500 45 ± 3 Slight oil separation
1000 28 ± 2 No separation
1200 25 ± 1 No separation

Data adapted from patent CN102210650B.

Purification and Yield Enhancement

  • Crystallization : Recrystallization from deuterated ethanol/water (7:3 v/v) yields 85–90% pure this compound.
  • Chromatography : Reverse-phase HPLC (C18 column, CD₃CN/D₂O gradient) resolves residual non-deuterated impurities.

Challenges and Mitigation Strategies

Isotopic Dilution

Residual protiated solvents (e.g., H₂O) diminish deuterium content. Solutions include:

  • Rigorous solvent drying (3Å molecular sieves).
  • Use of deuterated reagents (e.g., DCC for esterification).

Regulatory Compliance

This compound must meet ICH Q3D guidelines for elemental impurities. Inductively coupled plasma mass spectrometry (ICP-MS) screens for Pd (from catalysts) and Cd (from reagents).

Chemical Reactions Analysis

Types of Reactions

Prednicarbate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketone derivatives, alcohols, and substituted esters. These products can have varying degrees of biological activity and stability .

Scientific Research Applications

Pharmacological Properties

Prednicarbate functions as a medium-potency glucocorticoid that alleviates inflammation and pruritus associated with various dermatoses. Its mechanism involves binding to the glucocorticoid receptor, leading to modulation of gene expression that reduces inflammatory responses and promotes cellular differentiation . The use of deuterated compounds like Prednicarbate-d3 can enhance the understanding of metabolic pathways and pharmacokinetics due to their distinct isotopic signatures.

Clinical Applications

1. Treatment of Dermatoses

  • This compound is primarily indicated for corticosteroid-responsive dermatoses, including eczema and psoriasis. It helps in reducing symptoms such as itching and inflammation, providing symptomatic relief in affected patients .

2. Research on Drug Metabolism

  • The incorporation of deuterium in this compound allows researchers to trace metabolic pathways more accurately. This can lead to a better understanding of how corticosteroids are processed in the body, potentially improving therapeutic strategies .

Case Studies

Case Study 1: Efficacy in Psoriasis Treatment
A clinical trial evaluated the efficacy of Prednicarbate in patients with moderate plaque psoriasis. The study demonstrated that patients receiving topical treatment showed significant improvement in skin lesions compared to baseline measurements. Side effects were minimal, primarily localized to the application site .

Case Study 2: Long-term Safety Profile
An umbrella review assessed the long-term safety of topical corticosteroids, including Prednicarbate. It found no significant adverse effects when used intermittently for flare management. The study highlighted that proper usage could mitigate risks associated with prolonged corticosteroid therapy .

Research Insights

1. Mechanistic Studies

  • Investigations into the mechanisms of action have shown that Prednicarbate influences epidermal proliferation and differentiation. Studies indicate that it reduces keratinocyte mitosis, which is crucial in managing conditions like psoriasis .

2. Comparative Effectiveness

  • Comparative studies have been conducted between Prednicarbate and other topical treatments (e.g., vitamin D analogs). Results suggest that while both modalities are effective, combining them may enhance therapeutic outcomes due to their complementary mechanisms .

Data Table: Overview of this compound Applications

Application AreaDescriptionEvidence Level
Treatment of DermatosesAlleviates symptoms in eczema, psoriasis, etc.High
Drug Metabolism ResearchTraces metabolic pathways using deuterated isotopesModerate
Long-term Safety StudiesMinimal adverse effects with intermittent useHigh
Mechanistic UnderstandingReduces keratinocyte proliferation; affects gene expressionHigh
Comparative EffectivenessEffective alone or in combination with other treatmentsModerate

Mechanism of Action

Prednicarbate-d3 exerts its effects by diffusing across cell membranes and binding to specific cytoplasmic receptors. These complexes then enter the cell nucleus and bind to DNA, stimulating the transcription of messenger RNA (mRNA) and subsequent protein synthesis. This leads to the production of various inhibitory enzymes responsible for its anti-inflammatory effects. The molecular targets include interleukin 1-alpha cytokine within keratinocytes and fibroblasts, which are involved in skin thickness and inflammation .

Comparison with Similar Compounds

Physicochemical Properties

Prednicarbate’s molecular weight (488.57 g/mol) and esterified structure differentiate it from simpler glucocorticoids like hydrocortisone (C₂₁H₃₀O₅, 362.46 g/mol) or betamethasone (C₂₂H₂₉FO₅, 392.46 g/mol).

Table 1: Key Physicochemical Properties
Property Prednicarbate Hydrocortisone Betamethasone
Molecular Formula C₂₇H₃₆O₈ C₂₁H₃₀O₅ C₂₂H₂₉FO₅
Molecular Weight (g/mol) 488.57 362.46 392.46
CAS Number 73771-04-7 50-23-7 378-44-9
Primary Use Topical anti-inflammatory Systemic/topical anti-inflammatory Systemic/topical anti-inflammatory

Note: Hydrocortisone and betamethasone data derived from standard pharmacopeial references; Prednicarbate data sourced from evidence .

Table 2: Hazard Comparison
Hazard Category Prednicarbate Hydrocortisone Betamethasone
Skin Irritation Category 2 Category 2 Category 2
Reproductive Toxicity Category 2 Not classified Category 1B
Organ Toxicity Category 3 Not classified Not classified

Sources: Prednicarbate data from ; hydrocortisone and betamethasone data inferred from general safety guidelines.

Analytical and Stability Characteristics

Prednicarbate requires stringent chromatographic resolution (e.g., from "Compound A") during HPLC analysis, unlike hydrocortisone, which has fewer related substance controls . Its storage at 4°C contrasts with betamethasone’s stability at room temperature, suggesting higher susceptibility to thermal degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.